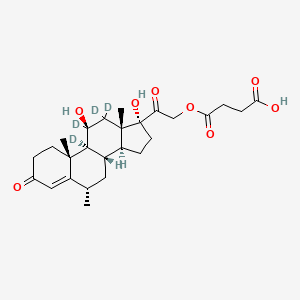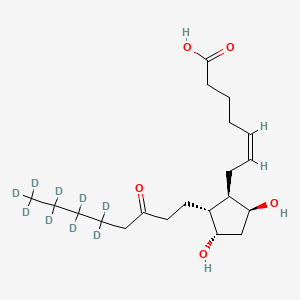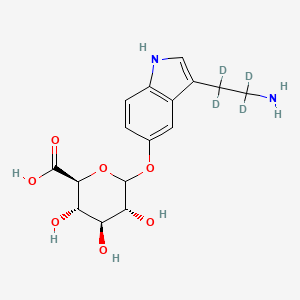
Serotonin glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serotonina glucurónido-d4 es un compuesto marcado con isótopos estables que se utiliza principalmente en la investigación científica. Es un derivado de la serotonina, un neurotransmisor que desempeña un papel crucial en la regulación del estado de ánimo, el apetito y el sueño. La adición del grupo glucurónido mejora su solubilidad y estabilidad, lo que lo hace útil para diversos estudios bioquímicos y farmacológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de serotonina glucurónido-d4 generalmente implica la conjugación de serotonina con ácido glucurónico. El proceso comienza con la preparación de serotonina, que luego se hace reaccionar con ácido glucurónico en presencia de un catalizador. Las condiciones de reacción a menudo incluyen una temperatura y un pH controlados para garantizar la formación eficiente del conjugado glucurónido.
Métodos de producción industrial
La producción industrial de serotonina glucurónido-d4 implica la síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad en vigor. El uso de marcaje con isótopos estables, como el deuterio (d4), se incorpora durante la síntesis para producir el compuesto marcado.
Análisis De Reacciones Químicas
Tipos de reacciones
La serotonina glucurónido-d4 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, lo que lleva a la sustitución de grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los iones hidróxido y las aminas se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de la serotonina glucurónido-d4. Estos productos se analizan a menudo utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear.
Aplicaciones Científicas De Investigación
La serotonina glucurónido-d4 se utiliza ampliamente en la investigación científica debido a su marcaje con isótopos estables y sus propiedades bioquímicas. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como patrón de referencia en química analítica para la cuantificación de la serotonina y sus metabolitos.
Biología: Se emplea en estudios que investigan el metabolismo y el transporte de la serotonina en sistemas biológicos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la distribución y eliminación de los fármacos relacionados con la serotonina.
Industria: Se aplica en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a las vías de la serotonina.
Mecanismo De Acción
El mecanismo de acción de la serotonina glucurónido-d4 implica su interacción con diversos objetivos moleculares y vías. Como derivado de la serotonina, puede unirse a los receptores y transportadores de serotonina, influyendo en la neurotransmisión y las vías de señalización. La conjugación con glucurónido mejora su estabilidad y solubilidad, facilitando su uso en diversos entornos experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Sulfato de serotonina: Otra forma conjugada de serotonina con diferentes propiedades de solubilidad y estabilidad.
Acetato de serotonina: Un derivado de la serotonina con características farmacocinéticas distintas.
Fosfato de serotonina: Una forma fosforilada de serotonina que se utiliza en diferentes estudios bioquímicos.
Singularidad
La serotonina glucurónido-d4 es única debido a su marcaje con isótopos estables, lo que permite una cuantificación y un seguimiento precisos en estudios experimentales. Su mayor solubilidad y estabilidad lo hacen particularmente útil en diversas aplicaciones de investigación, lo que lo distingue de otros derivados de la serotonina.
Propiedades
Fórmula molecular |
C16H20N2O7 |
|---|---|
Peso molecular |
356.36 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2 |
Clave InChI |
QALKNDMLQRCLGT-STJCAZDISA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |
SMILES canónico |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


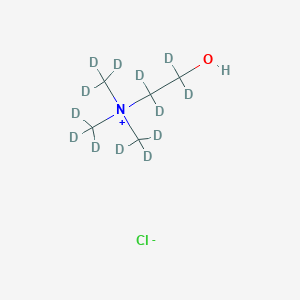
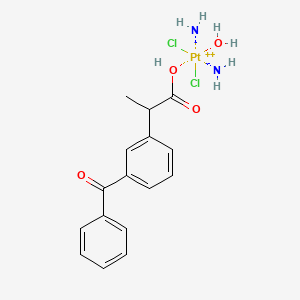
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)

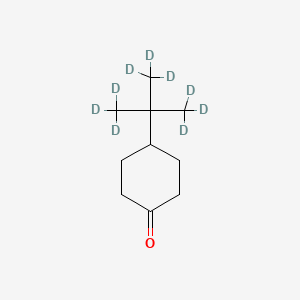
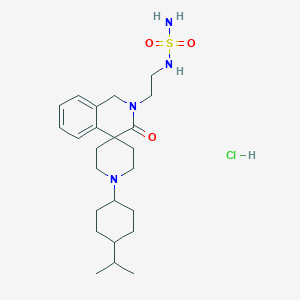
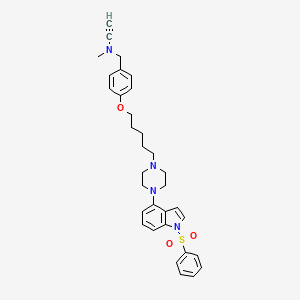
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)




